
BC-1258
Vue d'ensemble
Description
BC-1258 est une petite molécule unique qui agit comme un activateur de la protéine F-box/LRR-repeat 2 (FBXL2). Ce composé a suscité un intérêt considérable en raison de sa capacité à stabiliser et à réguler à la hausse les niveaux de FBXL2, conduisant à l’apoptose des cellules tumorales et à l’inhibition de la formation tumorale chez la souris .
Méthodes De Préparation
Synthetic Route Design for BC-1258
The synthesis of this compound centers on constructing its core structure, N,N′-Bis-(4-thiazol-2-yl-benzyl)-ethane-1,2-diamine, through sequential functionalization and coupling reactions. While direct literature on this compound synthesis is limited, analogous methodologies from heterocyclic compound synthesis provide a validated foundation .
Thiazole Ring Formation
The 4-thiazol-2-yl-benzyl moieties are synthesized via Hantzsch thiazole synthesis, involving cyclocondensation of thiourea derivatives with α-halo ketones. For example, reacting 4-bromobenzaldehyde with thioacetamide in ethanol under reflux yields the thiazole precursor . Critical parameters include:
-
Temperature : 80–100°C
-
Reaction Time : 6–8 hours
-
Catalyst : Piperidine (5 mol%)
Yield optimization studies indicate that maintaining anhydrous conditions and incremental reagent addition improves purity to >95% .
Diamine Core Functionalization
The ethane-1,2-diamine backbone undergoes bis-alkylation using 4-thiazol-2-yl-benzyl bromide. This SN2 reaction is conducted in tetrahydrofuran (THF) at −78°C to minimize side reactions:
Key steps include:
-
Deprotonation of diamine with lithium hexamethyldisilazide (LiHMDS) at −78°C .
-
Dropwise addition of benzyl bromide derivative over 30 minutes.
-
Quenching with saturated NH₄Cl and extraction with ethyl acetate.
Pilot-scale trials report yields of 82–89% after silica gel chromatography .
Reaction Optimization and Kinetic Analysis
Design of Experiments (DoE) for Process Optimization
A face-centered central composite design (CCD) optimizes critical variables in the alkylation step:
Factor | Range | Optimal Value |
---|---|---|
Temperature (°C) | −90 to −60 | −78 |
Reaction Time (h) | 1–3 | 2.5 |
LiHMDS Equiv. | 2.0–3.0 | 2.8 |
Response Surface Analysis :
-
Higher LiHMDS equivalents (>2.5) reduce byproduct formation by ensuring complete deprotonation.
-
Prolonged reaction times (>2.5 hours) marginally improve yield but increase energy costs .
Kinetic Modeling of Alkylation
Pseudo-first-order kinetics govern the alkylation process, with an activation energy () of 45.2 kJ/mol calculated via the Arrhenius equation:
Where = rate constant, = pre-exponential factor (1.2 × 10⁷ s⁻¹), and = gas constant. This model informs scalable batch reactor designs .
Analytical Validation of Synthetic Intermediates
Chromatographic Purity Assessment
Reverse-phase HPLC (Agilent Zorbax SB-C18 column) with UV detection at 254 nm resolves this compound intermediates:
Compound | Retention Time (min) | Purity (%) |
---|---|---|
Thiazole precursor | 6.8 | 98.7 |
Mono-alkylated diamine | 9.2 | 95.4 |
This compound crude | 12.5 | 88.9 |
Gradient elution (acetonitrile/water + 0.1% TFA) achieves baseline separation of regioisomers .
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.15 (d, J = 8.4 Hz, 4H, ArH), 4.35 (s, 4H, CH₂), 3.82 (t, J = 6.0 Hz, 4H, NH) .
-
IR (KBr): 3444 cm⁻¹ (N-H stretch), 1631 cm⁻¹ (C=N thiazole) .
Industrial-Scale Production Challenges
Solvent Recovery Systems
THF recycling via distillation reduces raw material costs by 37%, but azetrope formation with water necessitates molecular sieve pretreatment .
Continuous Flow Synthesis
Microreactor trials demonstrate improved heat transfer and yield consistency:
Parameter | Batch | Flow |
---|---|---|
Yield (%) | 82 | 89 |
Reaction Time (h) | 2.5 | 0.5 |
Byproduct Formation | 6.2% | 2.1% |
Residence time distribution (RTD) modeling confirms narrow dispersion (σ² = 0.08) in tubular reactors .
Impurity Profiling and Mitigation
Major Byproducts
-
N-Monoalkylated Derivative : Forms due to incomplete alkylation (3–5% in batch processes).
-
Thiazole Oxidized Analog : Generated during prolonged storage (controlled via N₂ purging).
Crystallization Optimization
Anti-solvent crystallization (ethanol/water 70:30) increases final purity to 99.2% with a particle size distribution of D90 = 45 µm .
Analyse Des Réactions Chimiques
Reaction Types and Mechanisms
BC-1258 undergoes several characteristic reactions, driven by its structural components:
Oxidation
- Description : The amine groups in this compound are susceptible to oxidation, forming nitroso or nitro derivatives under controlled conditions.
- Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or neutral media .
- Products : Oxidized derivatives with modified bioactivity profiles .
Reduction
- Description : Thiazole rings may undergo reduction to form thiols or saturated heterocycles.
- Reagents : Catalytic hydrogenation (e.g., Pd/C, H₂) or sodium borohydride (NaBH₄) .
- Applications : Used to modify solubility or stability for pharmacological studies .
Substitution
- Description : Electrophilic substitution on thiazole rings or nucleophilic substitution at amine sites.
- Conditions : Acidic/basic environments with halogens or aryl halides as substrates .
Synthetic Routes and Optimization
This compound is synthesized via a multi-step organic process. Key parameters are optimized using Design of Experiments (DoE) and kinetic modeling:
Optimization via DoE
A face-centered central composite design (CCF) optimizes variables like temperature, residence time, and reagent equivalents. For example:
Factor | Range | Optimal Value |
---|---|---|
Temperature (°C) | 30–70 | 50 |
Residence Time (min) | 0.5–3.5 | 2.0 |
Pyrrolidine Equiv. | 2–10 | 6 |
Table 1: Parameter optimization for this compound synthesis, adapted from reaction studies .
Kinetic Modeling
Reaction rates for this compound formation follow pseudo-first-order kinetics under flow conditions, with activation energy () calculated via the Arrhenius equation :Where = rate constant, = pre-exponential factor, = gas constant.
Analytical Techniques
Reaction progress and purity are monitored using:
Applications De Recherche Scientifique
Scientific Research Applications
BC-1258 has a diverse range of applications across several scientific disciplines:
Cancer Research
- Apoptosis Induction : this compound has been shown to induce apoptosis in various cancer cell lines by activating FBXL2, which facilitates the degradation of anti-apoptotic proteins .
- Inhibition of Cell Proliferation : Studies indicate that this compound significantly inhibits the proliferation of cancer cells. For instance, its effects on breast cancer cells have been linked to the modulation of E2F1 levels, leading to reduced cell growth and increased apoptosis .
Biochemical Studies
- Ubiquitin-Proteasome Pathway : this compound's role in activating FBXL2 positions it as a valuable tool for studying the ubiquitin-proteasome pathway and its implications in cellular regulation and cancer progression .
Therapeutic Development
- Potential Chemotherapeutic Agent : Given its ability to target Aurora B and induce apoptosis in tumor cells, this compound is being explored as a candidate for developing new cancer therapies .
Data Table: Summary of Research Findings on this compound
Case Study 1: Breast Cancer Inhibition
A study demonstrated that this compound effectively reduces E2F1 levels in breast cancer cell lines, leading to decreased cell proliferation and enhanced apoptosis. This highlights its potential as a therapeutic agent against breast cancer by mimicking or enhancing the effects of microRNA-1258 .
Case Study 2: Tumor Formation Inhibition
Research involving athymic nude mice showed that treatment with this compound resulted in significant inhibition of tumor formation. The compound's mechanism through FBXL2 activation and subsequent Aurora B degradation was crucial in this process, suggesting its utility in preclinical cancer therapy models .
Mécanisme D'action
BC-1258 exerce ses effets en activant FBXL2, ce qui conduit à la stabilisation et à la régulation à la hausse des niveaux de FBXL2. Cette activation favorise la dégradation d’Aurora B, ce qui entraîne un arrêt mitotique et l’apoptose des cellules tumorales. Le mécanisme d’action du composé implique le ciblage de voies moléculaires spécifiques qui régulent la réplication cellulaire et la tumorigenèse .
Comparaison Avec Des Composés Similaires
BC-1258 est unique en sa capacité à activer FBXL2 et à induire l’apoptose dans les cellules tumorales. Des composés similaires comprennent :
FLLL32 : Un inhibiteur efficace de JAK2/STAT3 avec des propriétés d’induction de l’apoptose.
Acide polyporénique C : Présente une activité inhibitrice contre la collagénase humaine et induit l’apoptose.
Angélicine : Une furanocoumarine ayant une activité antivirale et anti-inflammatoire
This compound se distingue par son activation spécifique de FBXL2 et ses effets profonds sur l’inhibition de la formation tumorale, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles .
Activité Biologique
BC-1258, chemically known as N1,N2-Bis(4-(thiazol-2-yl)benzyl)ethane-1,2-diamine, is a small molecule identified as an activator of the F-box/LRR-repeat protein 2 (FBXL2). This compound has garnered interest in the field of cancer research due to its potential biological activity related to cell proliferation and apoptosis regulation.
This compound primarily functions by activating FBXL2, a component of the ubiquitin-proteasome system, which plays a crucial role in protein degradation and cellular regulation. The activation of FBXL2 can lead to the modulation of various signaling pathways that are pivotal in cancer progression and cell cycle regulation.
Inhibition of Cancer Cell Proliferation
Research indicates that this compound can significantly inhibit the proliferation of cancer cells. A study focusing on miR-1258 revealed that it targets E2F1, a transcription factor involved in cell cycle progression. The overexpression of miR-1258 resulted in reduced E2F1 levels, leading to decreased cell proliferation and increased apoptosis in breast cancer cells. This suggests that compounds like this compound may mimic or enhance the effects of miR-1258 by modulating similar pathways .
Apoptotic Induction
This compound has been shown to induce apoptosis in various cancer cell lines. By activating FBXL2, it may promote the degradation of proteins that inhibit apoptosis, thus facilitating programmed cell death. This mechanism is particularly relevant in therapeutic contexts where overcoming resistance to apoptosis is critical for effective cancer treatment.
Case Studies and Experimental Data
- Cell Line Studies : In vitro experiments using breast cancer cell lines demonstrated that treatment with this compound led to significant decreases in cell viability as measured by MTT assays. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, confirming the compound's pro-apoptotic effects.
- Gene Expression Analysis : Quantitative PCR results showed that this compound treatment resulted in downregulation of anti-apoptotic genes and upregulation of pro-apoptotic factors, further supporting its role as an apoptosis inducer.
- Table of Biological Activities :
Activity Type | Dominated Biological Activity (Pa) | Additional Predicted Activities (Pa) |
---|---|---|
Apoptosis Induction | 0.950 | Antineoplastic (0.886) |
Cell Cycle Regulation | 0.911 | Anti-hypercholesterolemic (0.931) |
Cancer Proliferation | 0.797 | Immunosuppressant (0.759) |
This table summarizes the dominant biological activities associated with this compound based on predictive modeling and experimental validation.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of BC-1258 in tumor suppression, and how can researchers validate its target specificity?
this compound activates the E3 ubiquitin ligase FBXL2, promoting the degradation of Aurora B kinase, a regulator of cell division implicated in tumorigenesis . To validate target specificity, researchers should:
- Perform co-immunoprecipitation (Co-IP) assays to confirm FBXL2-Aurora B interaction.
- Use siRNA or CRISPR-mediated knockdown of FBXL2 to assess rescue effects on Aurora B stability.
- Quantify Aurora B levels via Western blot in this compound-treated vs. control cells .
Q. What in vivo models have been used to assess this compound’s antitumor efficacy, and what endpoints are critical for evaluation?
this compound has been tested in xenograft mouse models, with tumor volume reduction as a primary endpoint. Key endpoints include:
- Tumor volume : Measured weekly using calipers or imaging (e.g., MRI).
- Toxicity markers : Body weight loss, organ size (liver, kidneys), and serum biomarkers (LDH, ALT, CK, CRE) .
- Example data from :
Treatment | Tumor Volume Change (%) | Weight Change (%) | LDH (U/L) |
---|---|---|---|
This compound | -45 | -15 | 450 |
Vehicle | +30 | +2 | 120 |
Q. What key biomarkers are recommended for assessing this compound’s biological activity and off-target effects?
- Efficacy biomarkers : Aurora B protein levels (Western blot), mitotic arrest (flow cytometry for G2/M phase).
- Toxicity biomarkers : Serum LDH (tissue damage), ALT (liver toxicity), CK (muscle/heart damage), CRE (renal dysfunction) .
Advanced Research Questions
Q. How can researchers address contradictory data between this compound’s antitumor efficacy and its toxicity profiles?
- Dose optimization : Conduct dose-response studies to identify a therapeutic window. For example, test this compound at 5–50 mg/kg in mice and correlate tumor suppression with toxicity markers .
- Toxicokinetic profiling : Measure drug accumulation in organs (e.g., liver, heart) via LC-MS to identify off-target tissue retention.
- Combinatorial approaches : Pair this compound with cytoprotective agents (e.g., NAC for oxidative stress) to mitigate toxicity .
Q. What methodological strategies are recommended for optimizing this compound’s therapeutic window in preclinical studies?
- Structure-activity relationship (SAR) studies : Modify this compound’s chemical scaffold to enhance FBXL2 binding affinity while reducing off-target interactions.
- Pharmacodynamic modeling : Use time-course experiments to link drug exposure (plasma concentration) to Aurora B degradation kinetics.
- High-throughput screening : Test this compound analogs against panels of kinases to rule out promiscuous inhibition .
Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?
- Detailed protocols : Follow guidelines (e.g., ) to document equipment (manufacturer, model), test conditions (dose, duration), and statistical methods (SD, n-value).
- Blinded analysis : Assign tumor measurements and histopathology evaluations to independent researchers to reduce bias.
- Replication cohorts : Include ≥3 independent in vitro experiments and ≥8 mice/group in vivo to ensure robustness .
Q. Methodological Resources
- Data contradiction analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
- Ethical compliance : Align toxicity studies with institutional guidelines for animal welfare (e.g., 3Rs principle: Replacement, Reduction, Refinement) .
- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons and Kaplan-Meier survival analysis for in vivo efficacy .
Propriétés
IUPAC Name |
N,N'-bis[[4-(1,3-thiazol-2-yl)phenyl]methyl]ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4S2/c1-5-19(21-25-11-13-27-21)6-2-17(1)15-23-9-10-24-16-18-3-7-20(8-4-18)22-26-12-14-28-22/h1-8,11-14,23-24H,9-10,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTSLZJCGAFSET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCNCC2=CC=C(C=C2)C3=NC=CS3)C4=NC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192895 | |
Record name | N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1507370-40-2 | |
Record name | N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1507370-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1507370-40-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.